

# validating the therapeutic effects of AD 01

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AD 01    |           |
| Cat. No.:            | B2815160 | Get Quote |

### References

- 1. The FKBPL-based therapeutic peptide, AD-01, protects the endothelium from hypoxia-induced damage by stabilising hypoxia inducible factor-α and inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FKBPL-based therapeutic peptide, AD-01, protects the endothelium from hypoxiainduced damage by stabilising hypoxia inducible factor-α and inflammation.
  [qmro.qmul.ac.uk]
- 3. Targeting treatment-resistant breast cancer stem cells with FKBPL and its peptide derivative, AD-01, via the CD44 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brexogen's Exosome Therapy for Atopic Dermatitis, 'BRE-AD01' Accepted for Phase 1 Clinical Trials by US FDA [prnewswire.com]
- 5. AmyriAD Therapeutics is looking to evaluate its lead AD candidate AD101 in three upcoming Phase III studies | Alzheimer Europe [alzheimer-europe.org]
- 6. AD-101(01 Life) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Prospective Multicenter Phase II Trial of Systemic ADH-1 in Combination With Melphalan via Isolated Limb Infusion in Patients With Advanced Extremity Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Zymeworks Announces Positive HERIZON-GEA-01 Phase 3 Results Supporting Ziihera® (zanidatamab-hrii) as HER2-Targeted Agent-of-Choice and New Standard of Care







in First-Line HER2-Positive Locally Advanced or Metastatic Gastroesophageal Adenocarcinoma | Zymeworks Inc. [ir.zymeworks.com]

To cite this document: BenchChem. [validating the therapeutic effects of AD 01].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2815160#validating-the-therapeutic-effects-of-ad-01]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com